molecular formula C6H10N4O B2650310 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide CAS No. 1221182-21-3

1-(2-aminoethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2650310
CAS No.: 1221182-21-3
M. Wt: 154.173
InChI Key: WBKQATAEYYUOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that features a pyrazole ring substituted with an aminoethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminoethylhydrazine with ethyl acetoacetate can yield the pyrazole ring, which is then further functionalized to introduce the carboxamide group.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Produces oxides of the aminoethyl group.

    Reduction: Produces amines from the carboxamide group.

    Substitution: Produces various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-3-methyl-1H-imidazole-4-carboxamide
  • 1-(2-Aminoethyl)-1H-pyrazole-3-carboxamide
  • 1-(2-Aminoethyl)-1H-pyrazole-5-carboxamide

Uniqueness: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the carboxamide group on the pyrazole ring can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-(2-aminoethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-1-2-10-4-5(3-9-10)6(8)11/h3-4H,1-2,7H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKQATAEYYUOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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